REACTION_CXSMILES
|
[CH:1]1([C:6]2[NH:10][N:9]=[C:8]([C:11]([NH2:13])=[O:12])[C:7]=2[N+:14]([O-])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1>[Pd].C(O)C>[NH2:14][C:7]1[C:8]([C:11]([NH2:13])=[O:12])=[N:9][NH:10][C:6]=1[CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
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5-cyclopentyl-4-nitro-1H-pyrazol-3-carboxylic acid amide
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Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
800 mg
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Type
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catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through arbocel
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Type
|
WASH
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Details
|
the solid was washed with ethanol (50 ml), methanol (50 ml), dichloromethane (50 ml), and ethyl acetate (50 ml)
|
Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel eluting with dichloromethane:methanol (9:1, by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NNC1C1CCCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |